molecular formula C17H15N3O2S B5590109 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B5590109
M. Wt: 325.4 g/mol
InChI Key: YDBVZFJPQALRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a quinazolinone derivative featuring a benzyl group at position 3, a sulfanyl linker at position 2, and an acetamide moiety. Quinazolinones are heterocyclic compounds with diverse biological activities, including enzyme inhibition, anticancer, and antioxidant effects.

Properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-15(21)11-23-17-19-14-9-5-4-8-13(14)16(22)20(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVZFJPQALRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327774
Record name 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309735-02-2
Record name 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis yields the desired compound with excellent efficiency and high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process .

Scientific Research Applications

Biological Activities

Research indicates that 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide exhibits notable anticancer properties . Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line Cancer Type Effect
K562Chronic Myelogenous LeukemiaCytotoxic
MCF7Breast CancerCytotoxic

The mechanism of action may involve interference with cellular proliferation pathways or induction of apoptosis. Further studies are required to elucidate the specific pathways involved.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the quinazolinone core : This involves cyclization reactions that form the bicyclic structure.
  • Introduction of the sulfanyl group : This can be achieved using thiol reagents under controlled conditions.
  • Acetylation : The final step often involves introducing the acetic acid moiety to yield the target compound.

These synthetic strategies require careful control of reaction conditions to optimize yield and purity.

Potential Therapeutic Applications

Due to its structural characteristics, this compound may find applications in designing novel therapeutic agents targeting specific biological pathways. Studies focusing on interaction profiles suggest that this compound interacts with various biomolecules, including proteins involved in cancer pathways.

Molecular Docking Studies

Molecular docking studies may provide insights into binding affinities and specific interaction sites on target proteins. This information is crucial for understanding its mechanism of action and potential side effects when developed as a therapeutic agent.

Comparative Analysis with Related Compounds

Several compounds share structural features or biological activity profiles with this compound:

Compound Name Structural Features Biological Activity
Ethyl 2-thioacetate derivativesContains thioether functionalitiesVaries; some show anticancer activity
Quinazolinone derivativesBicyclic structure with nitrogen atomsAnticancer, anti-inflammatory
Thiazolidinone analogsSulfur-containing five-membered ringAntimicrobial, anticancer

The uniqueness of this compound lies in its specific combination of the quinazolinone core with a sulfanyl group and acetic acid functionality, which may confer distinct biological properties not fully replicated by other compounds in this category.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes and receptors involved in cell proliferation and inflammation . The benzyl and sulfanylacetamide groups may enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Acetamide Nitrogen

Substituents on the acetamide nitrogen significantly influence biological activity:

  • N-(4-Fluorophenyl) derivative (Compound 12) : Exhibited potent human carbonic anhydrase I (hCA I) inhibition (KI = 548.6 nM), attributed to the electron-withdrawing fluorine atom enhancing binding to the enzyme’s active site .
  • N-(4-Fluorobenzyl) derivative (Compound 18) : Showed weaker hCA I inhibition (KI = 2048 nM), suggesting steric hindrance from the benzyl group reduces efficacy .

Table 1: Impact of Acetamide Substituents on hCA I Inhibition

Compound Substituent KI (nM) Reference
12 4-Fluorophenyl 548.6
18 4-Fluorobenzyl 2048

Modifications to the Quinazolinone Core

Halogenation
  • Iodinated derivatives (e.g., 6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)): Demonstrated enhanced antioxidant activity via NQO1 inducer assays, likely due to increased electron density and bulkiness improving enzyme interaction .
  • Bromophenyl/Chlorophenyl derivatives (e.g., 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide): Higher molecular weight (500.8 g/mol) and halogen atoms may improve lipophilicity and target affinity but reduce bioavailability .
Methoxy and Benzodioxol Groups
  • Methoxyphenyl derivatives : Electron-donating methoxy groups (e.g., in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide) enhance metabolic stability and solubility .
  • Benzodioxol-substituted derivatives (e.g., N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide): Improved π-π stacking interactions due to the planar benzodioxol group .

Hybrid Structures with Additional Rings

Substituent Effects on Crystal Structure

  • Chlorophenyl vs. Bromophenyl : Crystal structures of N-(4-chlorophenyl) and N-(3-chlorophenyl) derivatives revealed distinct hydrogen-bonding networks and ring inclination angles (42.25° vs. 59.70°), influencing molecular packing and solubility .

Key Structure-Activity Relationship (SAR) Findings

Electron-withdrawing groups (e.g., -F, -Cl) on the acetamide nitrogen enhance enzyme inhibition.

Halogenation of the quinazolinone core improves lipophilicity but may reduce bioavailability.

Methoxy and benzodioxol groups enhance metabolic stability and solubility.

Biological Activity

The compound 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS Number: 1291851-22-3) is a synthetic derivative of quinazolinone, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H16N6O2SC_{19}H_{16}N_{6}O_{2}S with a molecular weight of approximately 392.4 g/mol . The structure features a quinazolinone core linked to a sulfanyl group and an acetamide moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism may involve interference with cellular proliferation pathways or induction of apoptotic signals.
  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and increased sensitivity to existing chemotherapeutic agents .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
CytotoxicityExhibited significant cytotoxic effects against K562 and MCF7 cell lines (IC50 values not specified) .
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer metabolism .
Apoptosis InductionInduced apoptosis in treated cancer cells, leading to increased cell death .

Case Studies

A notable case study by Abdel-Aziz et al. (2019) explored the synthesis and preliminary biological evaluation of related quinazolinone derivatives, which highlighted the anticancer potential of compounds featuring similar structural motifs. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapy.

Q & A

Q. What are the critical steps for synthesizing 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with sulfanyl-acetamide intermediates. Key steps include:
  • Coupling Reactions : Use of bases (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol to facilitate nucleophilic substitution at the sulfanyl group .
  • Temperature Control : Maintaining reflux conditions (70–90°C) to enhance reaction kinetics while preventing decomposition of heat-sensitive intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .
    Table 1 : Optimization parameters from analogous compounds:
SolventBaseYield (%)Purity (%)Source
DMFK₂CO₃7897
EthanolNaH6592

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify quinazolinone ring protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.12) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., H₂S) .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

  • Methodological Answer :
  • Analog Synthesis : Modify the benzyl or sulfanyl group (e.g., halogenation, methoxy substitutions) to assess bioactivity trends .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .
  • Target Binding : Molecular docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal incubation) and plasma protein binding to explain reduced in vivo efficacy .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability .
  • Dose-Response Studies : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro IC₅₀ values .

Q. What computational strategies are effective for predicting off-target effects?

  • Methodological Answer :
  • Proteome-Wide Docking : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify secondary targets .
  • Toxicity Prediction : ADMETlab 2.0 to estimate hepatotoxicity, Ames mutagenicity, and hERG channel inhibition .
  • Pathway Analysis : KEGG or Reactome enrichment to map potential signaling disruptions .

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Crystallography : X-ray diffraction to identify polymorphs with improved dissolution rates .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across studies be investigated?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin) and control for cell passage number .
  • Batch Analysis : Compare purity of compound batches via HPLC-MS to rule out impurity-driven variability .
  • Statistical Meta-Analysis : Use fixed-effects models to aggregate data from ≥3 independent studies .

Tables for Key Data

Table 2 : Representative Biological Activity Data from Analogous Compounds:

Compound ModificationsTargetIC₅₀ (μM)Source
4-Methoxybenzyl substitutionHeLa cells12.3
3-Chlorophenyl substitutionTopoisomerase II8.7
Furan-2-yl substitutionE. coli45.2

Table 3 : Computational ADMET Predictions:

ParameterPredicted ValueTool Used
LogP (Lipophilicity)3.2ADMETlab 2.0
BBB PermeabilityNoSwissADME
CYP3A4 InhibitionModeratePreADMET

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.